1-エチル-4-ニトロ-1H-ピラゾール-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

科学的研究の応用

1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

準備方法

The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the reaction of ethyl hydrazine with 4-nitro-3-oxobutanoic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the pyrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反応の分析

1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation .

作用機序

The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects are linked to the modulation of inflammatory mediators . The compound’s anticancer properties are believed to result from the induction of apoptosis and inhibition of cell proliferation .

類似化合物との比較

1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole structure but with different substituents, leading to variations in its chemical and biological properties.

4-Nitro-1H-pyrazole-3-carboxylic acid: Lacks the ethyl group, which affects its reactivity and applications.

The uniqueness of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (ENPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies and findings.

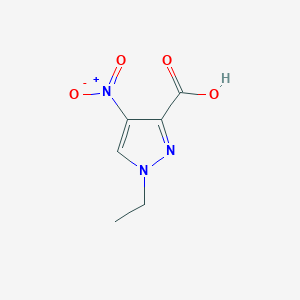

ENPCA is characterized by the presence of a nitro group and a carboxylic acid functional group, which contribute to its biological activity. The molecular structure can be represented as follows:

The biological activity of ENPCA is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : ENPCA exhibits antibacterial properties by inhibiting bacterial enzymes, which are crucial for bacterial survival and replication. The nitro group may undergo bioreduction to form reactive intermediates that disrupt cellular functions.

- Anticancer Properties : Studies have shown that ENPCA can induce apoptosis in cancer cells. The compound's mechanism involves the modulation of signaling pathways related to cell proliferation and survival, leading to growth inhibition in various cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values (the concentration required to inhibit 50% of the target activity) for ENPCA and related compounds:

Case Studies

Several studies have investigated the biological effects of ENPCA:

- Antimicrobial Study : A study evaluated the antibacterial efficacy of ENPCA against various strains of bacteria, demonstrating significant inhibition with an IC50 value of 15 µM. This suggests potential use in treating bacterial infections.

- Anticancer Research : In vitro studies on A549 lung cancer cells revealed that ENPCA induces apoptosis with an IC50 value of 26 µM. The compound was shown to activate caspase pathways, which are essential for programmed cell death .

- Kinase Inhibition : Research highlighted ENPCA's ability to inhibit Aurora-A kinase, a critical regulator in cell division, with an IC50 of 0.067 µM. This inhibition could be leveraged for developing anticancer therapies targeting mitotic processes .

Comparative Analysis

When compared to other pyrazole derivatives, ENPCA demonstrates unique properties due to its structural features:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid | Nitro and carboxylic acid groups | Antimicrobial, anticancer |

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Methyl substitution at the 3-position | Different activity profile |

| 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid | Variation in reactivity due to different substituents | Altered biological effects |

特性

IUPAC Name |

1-ethyl-4-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-8-3-4(9(12)13)5(7-8)6(10)11/h3H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZXMOFHJNSAAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。